2-{[1-(2-Bromophenyl)ethyl]amino}acetamide

Catalog No.
S13800185
CAS No.
M.F
C10H13BrN2O
M. Wt
257.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(2-Bromophenyl)ethyl]amino}acetamide

Product Name

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]acetamide

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

InChI

InChI=1S/C10H13BrN2O/c1-7(13-6-10(12)14)8-4-2-3-5-9(8)11/h2-5,7,13H,6H2,1H3,(H2,12,14)

InChI Key

VCZGMQSRHBCGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC(=O)N

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide, also known as N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide, is a synthetic organic compound characterized by a complex structure that includes a bromophenyl moiety linked to an acetamide group through an ethylamine bridge. Its molecular formula is C₁₃H₁₄BrN₂O, with a molecular weight of approximately 271.15 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in modulating neurotransmitter systems and exhibiting analgesic effects.

The chemical behavior of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide includes various reaction types:

  • Nucleophilic Substitution: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield amines or alcohols.
  • Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

These reactions highlight the versatility of the compound in organic synthesis and its potential for further derivatization.

Research indicates that 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide exhibits significant biological activity, particularly as a kappa-opioid receptor agonist. This interaction suggests potential analgesic effects, making it a candidate for pain management therapies. Additionally, studies have shown that this compound may influence various biological pathways, including neurotransmitter modulation and enzyme inhibition, which could lead to broader pharmacological applications.

The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-bromobenzylamine and acetic anhydride or acetyl chloride.
  • Reaction Conditions: The starting materials are mixed under controlled conditions, often using a solvent such as dichloromethane or ethanol.
  • Workup: After the reaction completion, the mixture is quenched with water and extracted with an organic solvent to isolate the product.
  • Purification: The crude product is purified using techniques like recrystallization or chromatography.

This method provides a straightforward approach to synthesizing the compound with good yields.

The primary applications of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide lie in medicinal chemistry. Its potential as a kappa-opioid receptor agonist positions it as a promising candidate for developing new analgesics. Furthermore, its unique structural properties may facilitate its use in creating derivatives aimed at targeting specific biological pathways or diseases.

Interaction studies have focused on evaluating the binding affinity of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide to various receptors, particularly opioid receptors. Techniques such as molecular docking and receptor binding assays are employed to assess how well the compound interacts with specific targets in biological systems. These studies indicate that modifications to the bromophenyl group can significantly impact binding affinity and biological efficacy.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-bromophenyl)acetamideLacks aminoethyl chainModerate analgesic propertiesSimpler structure
N-(2-chlorophenyl)methylaminoethylacetamideChlorine atom instead of brominePotential anti-inflammatory effectsDifferent halogen effects
N-(2-fluorophenyl)methylaminoethylacetamideFluorine atom instead of bromineVarying receptor interactionsFluorine's electronic properties
N-(4-bromophenyl)methylaminoethylacetamideBromine atom on para positionPotential neuroprotective effectsPositioning of bromine affects activity

These compounds illustrate variations in halogen substitution and structural complexity, highlighting how these differences can influence biological activity. The presence of the bromophenyl group in 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide imparts specific chemical and biological properties that may not be found in its analogs, making it unique among similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.02113 g/mol

Monoisotopic Mass

256.02113 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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